molecular formula C18H17FN2O5 B2857293 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-33-8

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

Cat. No.: B2857293
CAS No.: 681841-33-8
M. Wt: 360.341
InChI Key: DYNMHNTYVAMSFU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a synthetic ethyl ester featuring a propanoate backbone substituted with a 2-fluorobenzoylamino group and a 3-nitrophenyl moiety at the 3-position. This compound combines electron-withdrawing groups (fluorine and nitro) with a lipophilic ester, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMHNTYVAMSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-nitroaniline in the presence of a base such as triethylamine to form the amide intermediate.

    Esterification: The amide intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

    Reduction: Formation of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-aminophenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.

Comparison with Similar Compounds

Structural Analogues with Varied Benzoyl Substituents

Compound Name Substituents (Benzoyl Group) Substituents (Phenyl Group) Key Differences
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate (Target) 2-fluoro 3-nitro Reference compound with balanced electron-withdrawing effects.
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate 2-chloro, 4-nitro 4-methyl Chloro (stronger electron-withdrawing) and methyl (electron-donating) alter reactivity and solubility.
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride None (free amino group) 3-nitro Lacks benzoyl group, reducing steric hindrance; hydrochloride salt enhances solubility.

Findings :

  • The 2-fluoro substituent in the target compound provides moderate electron withdrawal compared to 2-chloro in , which may influence metabolic stability .

Analogues with Different Backbone Modifications

Compound Name Backbone Modification Functional Groups Notable Properties
Ethyl 2-(4-methoxyphenylamino)-3-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)propanoate (5d, ) Triazole ring 4-methoxy, 3-nitro Higher melting point (154–155°C) due to crystallinity from triazole .
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () Oxo group instead of amide 2-fluorophenyl Oxo group increases electrophilicity, making it reactive in condensation reactions .

Findings :

  • The triazole-containing compound (5d) exhibits higher thermal stability (melting point >150°C) compared to the target compound, which lacks such rigid heterocycles .
  • The oxo group in ’s compound enhances reactivity but reduces hydrolytic stability compared to the amide in the target compound .

Findings :

  • Nitro-substituted esters (e.g., ) consistently show hazards related to ingestion and irritation, necessitating stringent safety protocols for the target compound .

Findings :

  • Microwave-assisted synthesis () offers faster reaction times but requires specialized equipment .
  • The target compound’s synthesis likely follows traditional acylation methods, balancing cost and scalability .

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